3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline

Catalog No.
S8221581
CAS No.
M.F
C14H17BrN2S
M. Wt
325.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}meth...

Product Name

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline

IUPAC Name

3-bromo-5-[[ethyl(thiophen-2-ylmethyl)amino]methyl]aniline

Molecular Formula

C14H17BrN2S

Molecular Weight

325.27 g/mol

InChI

InChI=1S/C14H17BrN2S/c1-2-17(10-14-4-3-5-18-14)9-11-6-12(15)8-13(16)7-11/h3-8H,2,9-10,16H2,1H3

InChI Key

JYQXYXDFWJFPGA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CS1)CC2=CC(=CC(=C2)Br)N

Canonical SMILES

CCN(CC1=CC=CS1)CC2=CC(=CC(=C2)Br)N

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethyl group, and a thiophene ring attached to an aniline core. This compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of both electron-donating and electron-withdrawing groups, which can influence its chemical behavior and biological activity.

, including:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives using agents like hydrogen peroxide.
  • Reduction: Reduction can yield amines or other reduced derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, often facilitated by sodium methoxide in methanol.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Research indicates that 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline exhibits potential biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The specific pathways and targets are subject to ongoing investigation, making this compound a candidate for further pharmacological studies.

The synthesis of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline typically involves several steps:

  • Bromination: The precursor compound, 5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline, is brominated using bromine or a brominating agent under controlled conditions.
  • Reaction Medium: This reaction is generally performed in organic solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions.
  • Industrial Methods: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield, utilizing precise control over reaction parameters.

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential interactions with biomolecules, contributing to drug discovery efforts.
  • Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer applications.
  • Industry: Utilized in developing advanced materials and chemical sensors due to its unique electronic properties.

The interaction studies of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline focus on its binding capabilities with various biological macromolecules. These studies aim to elucidate the compound's mechanism of action by identifying specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for assessing the compound's therapeutic potential and optimizing its efficacy in practical applications.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline:

  • 3-Bromo-5-{methyl[(thiophen-2-yl)methyl]amino}methyl)aniline
  • 3-Bromo-5-{ethyl[(furan-2-yl)methyl]amino}methyl)aniline
  • 3-Bromo-5-{ethyl[(pyridin-2-yl)methyl]amino}methyl)aniline

Uniqueness

The uniqueness of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline lies primarily in the presence of the thiophene ring within its structure. This feature imparts distinct electronic and steric properties that influence its reactivity and binding affinity compared to similar compounds. The combination of the bromine atom and the thiophene moiety contributes to its potential biological activity and makes it a valuable candidate for further research in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

324.02958 g/mol

Monoisotopic Mass

324.02958 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types